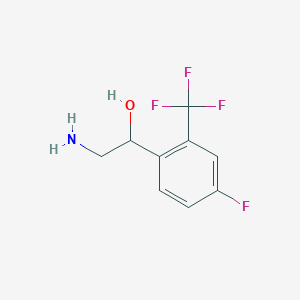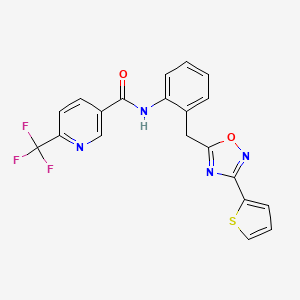
Benzenemethanol, alpha-(aminomethyl)-4-fluoro-2-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanol, alpha-(aminomethyl)-4-fluoro-2-(trifluoromethyl)- is a complex organic compound characterized by the presence of a benzenemethanol core with an aminomethyl group at the alpha position, and additional fluorine and trifluoromethyl substituents. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, alpha-(aminomethyl)-4-fluoro-2-(trifluoromethyl)- typically involves multi-step organic reactionsThe fluorine and trifluoromethyl groups are often introduced via electrophilic aromatic substitution reactions, utilizing reagents such as trifluoromethyl iodide and fluorine gas under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance reaction efficiency and scalability. Key considerations in industrial synthesis include the management of reaction exothermicity and the purification of the final product to meet stringent quality standards.
Análisis De Reacciones Químicas
Types of Reactions
Benzenemethanol, alpha-(aminomethyl)-4-fluoro-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The benzenemethanol core can be oxidized to form corresponding aldehydes or ketones.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzenemethanol core can yield benzaldehyde derivatives, while reduction of the aminomethyl group can produce primary amines with varying degrees of substitution.
Aplicaciones Científicas De Investigación
Benzenemethanol, alpha-(aminomethyl)-4-fluoro-2-(trifluoromethyl)- has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Mecanismo De Acción
The mechanism of action of Benzenemethanol, alpha-(aminomethyl)-4-fluoro-2-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine and trifluoromethyl groups enhances the compound’s ability to form strong hydrogen bonds and hydrophobic interactions, which can modulate the activity of target proteins. These interactions can lead to changes in protein conformation and function, ultimately affecting biological pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzenemethanol derivatives with different substituents, such as:
- Benzenemethanol, alpha-(aminomethyl)-4-chloro-2-(trifluoromethyl)-
- Benzenemethanol, alpha-(aminomethyl)-4-bromo-2-(trifluoromethyl)-
- Benzenemethanol, alpha-(aminomethyl)-4-fluoro-2-(difluoromethyl)-
Uniqueness
What sets Benzenemethanol, alpha-(aminomethyl)-4-fluoro-2-(trifluoromethyl)- apart from similar compounds is the specific combination of fluorine and trifluoromethyl groups, which imparts unique electronic and steric properties. These properties can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable tool in both research and industrial applications .
Propiedades
IUPAC Name |
2-amino-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4NO/c10-5-1-2-6(8(15)4-14)7(3-5)9(11,12)13/h1-3,8,15H,4,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRNYBQHLHVVQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C(CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-methoxyphenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2381880.png)
![6-(Piperazin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine dihydrochloride](/img/structure/B2381881.png)
![3-(Furan-2-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyridazine](/img/structure/B2381883.png)
![3-(3,5-dimethylphenyl)-8-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2381884.png)
![2-((2-fluorobenzyl)thio)-6,6-dimethyl-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2381886.png)


![3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine](/img/structure/B2381889.png)
![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2381891.png)
![(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2381893.png)
![Ethyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2381894.png)



